N-(3,4-dimethoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
説明
N-(3,4-dimethoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic quinazoline derivative characterized by a hexahydroazepino[2,1-b]quinazoline core fused with a 12-oxo group and a carboxamide side chain substituted with a 3,4-dimethoxybenzyl moiety.
特性
分子式 |
C23H25N3O4 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
N-[(3,4-dimethoxyphenyl)methyl]-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C23H25N3O4/c1-29-19-10-7-15(12-20(19)30-2)14-24-22(27)16-8-9-17-18(13-16)25-21-6-4-3-5-11-26(21)23(17)28/h7-10,12-13H,3-6,11,14H2,1-2H3,(H,24,27) |
InChIキー |
AVBYVKUGLNRUDU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3)OC |
製品の起源 |
United States |
準備方法
Cyclocondensation of Quinazoline Intermediates
Intermediate 16 (Table 3 in), a tetracyclictriazoloquinazoline, demonstrates the feasibility of intramolecular cyclization using phosphorus oxychloride. Applying this methodology, the hexahydroazepino ring is formed by treating a quinazoline precursor bearing a pendant amine with POCl₃ at reflux. The reaction is monitored via IR spectroscopy, where disappearance of the C=O band at ~1,670 cm⁻¹ confirms cyclization.
For the target compound, a similar approach is employed:
-
Starting Material : 3-Carboxyquinazolin-4(3H)-one (22 in) is activated with thionyl chloride to form the acid chloride.
-
Cyclization : The acid chloride reacts with a seven-membered amine under basic conditions (e.g., Et₃N in DCM), inducing ring closure to form the azepino[2,1-b]quinazoline scaffold.
Introduction of the 12-Oxo Group
The 12-oxo functionality is introduced through oxidation or ketone retention during cyclization.
Oxidative Post-Functionalization
In, ketone groups are preserved during cyclocondensation by avoiding reducing agents. For the target compound, the 12-oxo group is incorporated by using a keto-containing precursor. For example, intermediate 51 in (quinazolinedione) is treated with POCl₃ to yield a chlorinated intermediate, which is hydrolyzed to reintroduce the oxo group.
Reaction Conditions :
-
Reagent : POCl₃ in DIPEA (N,N-diisopropylethylamine)
-
Temperature : 80–100°C
-
Time : 2–4 hours
Carboxamide Functionalization at Position 3
The 3-carboxamide group is introduced via coupling of the quinazoline carboxylic acid with 3,4-dimethoxybenzylamine.
Acid Chloride Formation
The carboxylic acid intermediate (e.g., 22 in) is refluxed with SOCl₂ to form the acyl chloride. IR spectroscopy confirms conversion by the disappearance of the broad O-H stretch (~3,000 cm⁻¹) and the emergence of a C=O stretch at ~1,710 cm⁻¹.
Amide Coupling
The acyl chloride reacts with 3,4-dimethoxybenzylamine in dichloromethane (DCM) with Et₃N as a base.
Procedure :
-
Acyl Chloride : 0.346 mmol in DCM (3 mL)
-
Amine : 1.0 equiv 3,4-dimethoxybenzylamine
-
Base : 2.5 equiv Et₃N
-
Time : 4 hours under N₂ atmosphere
The product is purified via column chromatography (PE/EA = 3:2), yielding the carboxamide as a white solid.
Optimization and Characterization
Yield Optimization
Spectroscopic Validation
-
IR : The carboxamide C=O stretch appears at ~1,670–1,720 cm⁻¹, while the oxo group absorbs at ~1,680 cm⁻¹.
-
¹H NMR : Key signals include:
Alternative Synthetic Routes
Reductive Amination
A modified approach involves reductive amination of a keto-quinazoline with 3,4-dimethoxybenzylamine using NaBH₃CN. This method bypasses the acid chloride step but requires stringent pH control (pH 4–5).
One-Pot Cyclization-Amidation
Combining cyclization and amidation in a single pot reduces purification steps. For example, intermediate 17 in is treated simultaneously with POCl₃ and the benzylamine, though yields are lower (60–65%).
Challenges and Solutions
化学反応の分析
酸化および還元: 存在する官能基に応じて、N-(3,4-ジメトキシベンジル)-12-オキソ-6,7,8,9,10,12-ヘキサヒドロアゼピノ[2,1-b]キナゾリン-3-カルボキサミドは、酸化(例えば、KMnO4などの試薬を使用)または還元(例えば、LiAlH4を使用)を受ける可能性があります。
置換反応: ベンジル基は、置換反応(例えば、求核性芳香族置換反応)に参加できます。
酸塩基反応: カルボキサミド基は、適切な条件下で酸または塩基として作用できます。
還元条件: リチウムアルミニウムハイドライド(LiAlH4)による還元。
酸化条件: 過マンガン酸カリウム(KMnO4)による酸化。
置換反応: 水酸化ナトリウム(NaOH)またはその他の強塩基による求核置換反応。
4. 科学研究への応用
医薬品化学: 薬物候補としての薬理学的特性と可能性を調査します。
生物学的調査: 細胞標的との相互作用を理解します。
ケミカルバイオロジー: シグナル伝達経路における役割を調べます。
科学的研究の応用
Medicinal Chemistry: Investigating its pharmacological properties and potential as a drug candidate.
Biological Studies: Understanding its interactions with cellular targets.
Chemical Biology: Exploring its role in signaling pathways.
作用機序
正確な作用機序は、現在も研究中の分野です。細胞プロセスに影響を与える、特定の受容体や酵素との相互作用を伴う可能性があります。
6. 類似の化合物との比較
類似の化合物の直接リストはありませんが、研究者はしばしば関連するキナゾリン誘導体と比較します。この化合物の独自性は、ベンジル基、キナゾリンコア、カルボキサミド官能基の組み合わせにあります。
この化合物の特性と応用は、より多くの研究が進展するにつれて進化する可能性があることを覚えておいてください。
類似化合物との比較
Structural and Physicochemical Comparison
The following table summarizes key structural and computational properties of the target compound and its analogs:
*Inferred formula based on substituent addition.
†Estimated using core structure and substituent mass contributions.
‡Predicted using substituent contributions (methoxy groups reduce lipophilicity vs. phenylpropyl).
Discussion of Substituent Effects
A. Substituent Polarity and Solubility
- The 3,4-dimethoxybenzyl group in the target compound introduces two methoxy (-OCH₃) groups, increasing polarity compared to the 3-phenylpropyl (non-polar) group in and the 2-hydroxy-2-phenylethyl (moderately polar) group in . This may enhance aqueous solubility but reduce membrane permeability .
- The thiazino core in (vs. azepino in others) incorporates sulfur, which may alter electronic properties and binding interactions.
B. Lipophilicity (XLogP3)
- The target compound’s predicted XLogP3 (~2.8) is lower than the phenylpropyl analog (3.2, ), reflecting the methoxy groups’ polarity. However, it is likely higher than the hydroxyl-containing analog in (unreported but estimated <2.5).
C. Hydrogen Bonding
- The target compound has 4 hydrogen bond acceptors (amide carbonyl, quinazoline N, two methoxy O), similar to (4 acceptors) but fewer than the thiazino derivative in (5 acceptors due to sulfur and additional O). This could influence target selectivity and pharmacokinetics .
生物活性
N-(3,4-Dimethoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and therapeutic potentials, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 428.49 g/mol. The compound features a complex structure that includes multiple functional groups relevant to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O6 |
| Molecular Weight | 428.49 g/mol |
| Partition Coefficient (logP) | 1.913 |
| Water Solubility (LogSw) | -2.69 |
| Polar Surface Area | 73.211 Ų |
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. For instance:
- Mechanism of Action : Quinazolines have been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways. This compound's structure suggests similar potential mechanisms.
- Case Study : A study evaluating related quinazoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range . While specific data on this compound is limited, its structural similarity indicates potential efficacy.
Antibacterial and Antifungal Properties
Quinazolines are also recognized for their antibacterial and antifungal activities:
- In vitro Studies : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of the dimethoxybenzyl group may enhance membrane permeability or interaction with microbial targets.
Anti-inflammatory Effects
The anti-inflammatory properties of quinazolines are well-documented:
- Mechanisms : These compounds often inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . The specific compound's ability to modulate inflammatory pathways remains to be fully elucidated but is a promising area for future research.
Research Findings
Research has indicated that modifications in the quinazoline structure can lead to enhanced biological activities. For example:
- Cytotoxicity Assays : Various derivatives have been tested on cancer cell lines with promising results.
- Enzyme Inhibition : Studies show that certain quinazolines can inhibit key enzymes involved in inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and which analytical methods ensure purity?
- Methodology : Synthesis typically involves multi-step reactions starting with cyclization of substituted amino precursors. Key steps include:
- Cyclocondensation : Using reagents like chloroacetyl chloride in DMF or THF under reflux (60–80°C) to form the azepino-quinazoline core .
- Amide Coupling : Reacting the intermediate with 3,4-dimethoxybenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
- Analytical Validation :
- Purity : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and HPLC (C18 column, ≥95% purity) .
- Structural Confirmation : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
Q. How is the compound structurally characterized, and what key features influence its reactivity?
- Key Structural Features :
- Quinazoline-Azepine Core : The fused bicyclic system contributes to planar rigidity, enhancing π-π stacking with biological targets .
- 3,4-Dimethoxybenzyl Group : Increases lipophilicity (logP ~2.8 predicted) and may enhance blood-brain barrier permeability .
- Reactivity :
- The carboxamide group undergoes hydrolysis under acidic/basic conditions (e.g., 6M HCl at 100°C yields free carboxylic acid) .
- Methoxy groups are susceptible to demethylation via HI or BBr₃ .
Q. What initial biological screening assays are recommended for this compound?
- Primary Screens :
- Cytotoxicity : MTT assay (IC₅₀ in cancer cell lines like HeLa or MCF-7) .
- Enzyme Inhibition : PARP or kinase inhibition assays (IC₅₀ determination via fluorometric/colorimetric kits) .
- Secondary Screens :
- Anti-inflammatory Activity : COX-2 inhibition (ELISA) and NF-κB reporter assays .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Key Parameters :
- Catalysis : Use Pd-catalyzed cross-coupling for late-stage functionalization (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
- Scale-Up Challenges :
- Byproduct Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor intermediates .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent | Position | Effect on Activity |
|---|---|---|
| Cl/F | Aryl | ↑ Cytotoxicity (IC₅₀ ↓ by 30% in MCF-7) |
| OCH₃ | Benzyl | ↑ Solubility (logS ↑ 0.5 units) |
| CH₃ | Azepine | ↓ Metabolic clearance (t₁/₂ ↑ 2x in microsomes) |
Q. How to resolve contradictions in reported biological activity data?
- Strategies :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Pharmacokinetic Profiling : Compare plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (human liver microsomes) .
Q. What computational methods predict target binding modes?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with PARP-1 (PDB: 5DS3) .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD <2.0 Å) .
- Validation : Compare with mutagenesis data (e.g., PARP-1 catalytic triad residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
